Acetaldehyde dibenzyl acetal Acetaldehyde dibenzyl acetal
Brand Name: Vulcanchem
CAS No.: 23556-90-3
VCID: VC18432386
InChI: InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
SMILES:
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

Acetaldehyde dibenzyl acetal

CAS No.: 23556-90-3

Cat. No.: VC18432386

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde dibenzyl acetal - 23556-90-3

Specification

CAS No. 23556-90-3
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 1-phenylmethoxyethoxymethylbenzene
Standard InChI InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Standard InChI Key RFRXYOZZAPXFFD-UHFFFAOYSA-N
Canonical SMILES CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Acetaldehyde diethyl acetal (C₆H₁₄O₂) is an acetal derivative formed by the reaction of acetaldehyde with ethanol. Its structure features two ethoxy groups (-OCH₂CH₃) bonded to the central carbon atom, resulting in enhanced stability compared to free acetaldehyde . This stability arises from the protection of the reactive aldehyde group, making it less prone to oxidation or polymerization under standard conditions .

The compound’s molecular weight is 118.17 g/mol, with a boiling point of approximately 102–104°C and a density of 0.831 g/cm³ at 20°C . Its liquid state at room temperature and low viscosity facilitate its use as a solvent in industrial processes .

Synthesis and Reaction Thermodynamics

The synthesis of acetaldehyde diethyl acetal typically involves acid-catalyzed acetalization. A seminal study by Silva and Rodrigues (2001) investigated the reaction kinetics using Amberlyst 18, a macroreticular ion-exchange resin . The equilibrium constant (KK) for the reaction between ethanol and acetaldehyde was determined as:

K=0.018exp(1230T)K = 0.018 \cdot \exp\left(\frac{1230}{T}\right)

where TT is the temperature in Kelvin . The reaction is exothermic, with a standard enthalpy change (ΔH\Delta H^\circ) of -10,225.9 J/mol at 298 K .

Key mechanistic insights include:

  • Adsorption of reactants onto the catalyst surface.

  • Formation of a hemiacetal intermediate, identified as the rate-limiting step.

  • Dehydration to yield the final acetal product .

Industrial and Research Applications

Flavor and Fragrance Industry

Acetaldehyde diethyl acetal is widely used as a flavoring agent due to its fruity aroma and stability in acidic environments . It imparts fresh, green notes to beverages and baked goods, outperforming volatile aldehydes that degrade during processing .

Solvent and Polymer Production

The compound serves as a polar aprotic solvent in coatings and adhesives, enhancing formulation stability . In polymer science, it modifies flexibility and durability in polyurethane and epoxy resins .

Pharmaceutical Intermediates

As a protected form of acetaldehyde, it facilitates controlled synthesis of antihypertensive drugs and antiviral agents. Its stability allows for selective deprotection under mild acidic conditions .

Environmental Impact and Degradation

While the acetal’s low water solubility (3.5 g/L at 20°C) reduces aquatic toxicity, hydrolysis in environmental systems regenerates acetaldehyde, necessitating careful waste management . Microbial degradation pathways in soil involve esterase-mediated cleavage, with a half-life of 15–30 days under aerobic conditions .

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